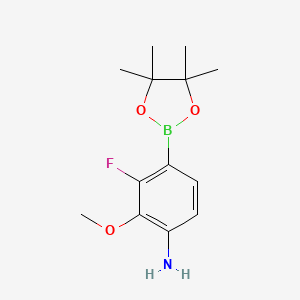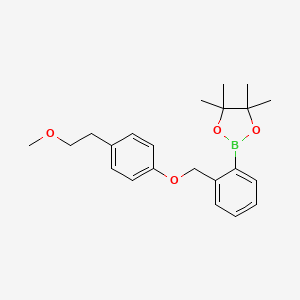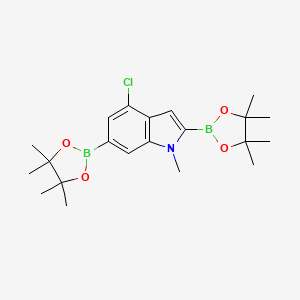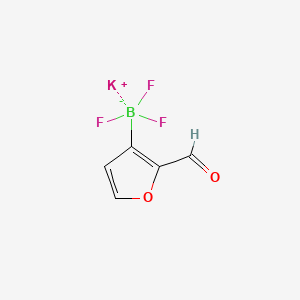![molecular formula C42H34O8P2Ru B8255660 [4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;ruthenium(2+);diacetate](/img/structure/B8255660.png)
[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;ruthenium(2+);diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diacetato[(S)-(-)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxole]ruthenium(II) is a ruthenium-based coordination compound. It is known for its application in asymmetric hydrogenation reactions, which are crucial in the synthesis of chiral molecules. The compound is characterized by its unique structure, which includes a ruthenium center coordinated with diacetate and a chiral diphosphine ligand.
Vorbereitungsmethoden
The synthesis of Diacetato[(S)-(-)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxole]ruthenium(II) typically involves the reaction of a ruthenium precursor with the chiral diphosphine ligand and acetic acid. The reaction is carried out under inert conditions to prevent oxidation. The product is usually purified by recrystallization or chromatography. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Diacetato[(S)-(-)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxole]ruthenium(II) primarily undergoes catalytic reactions, particularly asymmetric hydrogenation. This compound is used to hydrogenate functionalized ketones, allyl alcohols, and unsaturated carboxylic acids. Common reagents include hydrogen gas and various substrates that require reduction. The major products formed are chiral alcohols and amines, which are valuable in pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the field of asymmetric catalysis. It is used to synthesize chiral molecules, which are essential in the production of pharmaceuticals, agrochemicals, and fine chemicals. In biology and medicine, it aids in the synthesis of chiral drugs and intermediates. Industrially, it is employed in the production of enantiomerically pure compounds, which are crucial for the development of new drugs and materials .
Wirkmechanismus
The mechanism of action of Diacetato[(S)-(-)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxole]ruthenium(II) involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen atoms. The chiral diphosphine ligand provides a chiral environment, which induces asymmetry in the hydrogenation process. This results in the formation of chiral products with high enantioselectivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other ruthenium-based catalysts such as Diacetato[®-(+)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxole]ruthenium(II) and Diacetato[(S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II). These compounds also serve as catalysts in asymmetric hydrogenation but differ in their ligand structures. The unique feature of Diacetato[(S)-(-)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxole]ruthenium(II) is its specific ligand, which provides distinct steric and electronic properties, leading to different selectivities and efficiencies in catalytic reactions .
Eigenschaften
IUPAC Name |
[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;ruthenium(2+);diacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28O4P2.2C2H4O2.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;2*1-2(3)4;/h1-24H,25-26H2;2*1H3,(H,3,4);/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGLLIGZFQVMBJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34O8P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944450-48-0 |
Source


|
| Record name | (OC-6-22)-Bis(acetato-κO,κO′)[(4R)-1,1′-[4,4′-bi-1,3-benzodioxole]-5,5′-diylbis[1,1-diphenylphosphine-κP]]ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944450-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid](/img/structure/B8255605.png)



![6-Nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8255626.png)





